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Compound of Interest

Compound Name: SHP099

Cat. No.: B560175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the selectivity profile of SHP099, the first-in-

class, potent, and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing

phosphatase 2 (SHP2). Understanding the precise molecular interactions and selectivity of this

compound is critical for its application in preclinical research and clinical development,

particularly in the context of oncology and immune-oncology.

Executive Summary
SHP099 is a highly selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase

that plays a crucial role in cell growth and differentiation signaling pathways.[1][2] It operates

through an allosteric mechanism, stabilizing SHP2 in a closed, auto-inhibited conformation.[1]

[2] This mode of action confers a high degree of selectivity for SHP2 over other protein tyrosine

phosphatases (PTPs), including the closely related SHP1.[3][4] SHP099 effectively suppresses

the RAS-ERK signaling pathway, which is frequently hyperactivated in various cancers, thereby

inhibiting the proliferation of cancer cells driven by receptor tyrosine kinases (RTKs).[1][5]

While highly selective for SHP2, some studies have noted potential off-target effects, such as

autophagy inhibition, which may contribute to its anti-tumor activity.[6]
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The selectivity of SHP099 is demonstrated by its potent inhibition of SHP2 while showing

minimal to no activity against other phosphatases, particularly SHP1. Its potency against

various oncogenic SHP2 mutants has also been characterized.

Target IC50 (μM) Notes

SHP2 (Wild-Type) 0.071
Potent, allosteric inhibition.[1]

[3][5]

SHP1 No activity reported

Demonstrates high selectivity

over the closely related SHP1

phosphatase.[3][4]

SHP2 (D61Y mutant) 1.241

SHP2 (E69K mutant) 0.416

The E69K mutation is

frequently found in leukemia.

[7]

SHP2 (A72V mutant) 1.968

SHP2 (E76K mutant) 2.896
Weaker binding of SHP099 is

observed with this mutant.[8]

Other PTPs (e.g., PTP1B)
Not specified, but selectivity is

high.

Due to the high homology in

the catalytic sites of PTPs,

achieving selectivity is

challenging for active-site

inhibitors. SHP099's allosteric

mechanism bypasses this

issue.[5]

Tyrosine Kinases (e.g., SRC,

PDGFRβ)
No off-target effects reported.

SHP099 does not directly

inhibit SRC or other tyrosine

kinases.[9]

Core Signaling Pathway Inhibition
SHP099 primarily exerts its anti-tumor effects by downregulating the RAS-ERK (MAPK)

signaling cascade. SHP2 is a critical node downstream of receptor tyrosine kinases (RTKs),
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and its phosphatase activity is required to fully activate RAS and, subsequently, the

downstream kinases MEK and ERK. By locking SHP2 in its inactive state, SHP099 prevents

this signal propagation.
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Caption: SHP099 inhibits the RAS-ERK signaling pathway by allosterically locking SHP2 in an
inactive state.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon findings related to

SHP099's selectivity. Below are representative protocols for key assays.

Biochemical Phosphatase Inhibition Assay
This assay quantifies the direct inhibitory effect of SHP099 on the enzymatic activity of purified

SHP2 protein.

Objective: To determine the IC50 value of SHP099 against SHP2 and other phosphatases.

Materials:

Recombinant human SHP2 and SHP1 proteins.

Phosphopeptide substrate (e.g., DiFMUP).

Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-

20, 5 mM DTT).

SHP099 compound stock solution in DMSO.

384-well assay plates.

Plate reader capable of fluorescence detection.

Methodology:

Compound Preparation: Perform serial dilutions of the SHP099 stock solution in DMSO,

followed by a further dilution in the assay buffer to achieve the desired final concentrations.

Enzyme Preparation: Dilute the recombinant SHP2 (or other phosphatases for selectivity

screening) to the desired concentration in the assay buffer.

Assay Reaction:
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Add 2 µL of the diluted SHP099 compound or DMSO (vehicle control) to the wells of a

384-well plate.

Add 4 µL of the diluted enzyme solution to each well and incubate for 30 minutes at room

temperature to allow for compound binding.

Initiate the phosphatase reaction by adding 4 µL of the phosphopeptide substrate.

Detection: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Measure the fluorescence signal using a plate reader (Excitation/Emission ~355/460 nm for

DiFMUP).

Data Analysis: Convert fluorescence units to the percentage of inhibition relative to the

DMSO control. Plot the percent inhibition against the logarithm of the SHP099 concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular

environment. It relies on the principle that ligand binding can stabilize the target protein,

increasing its melting temperature (Tm).[8][10]

Objective: To confirm that SHP099 directly binds to and stabilizes SHP2 in intact cells.
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1. Cell Culture & Treatment
Treat intact cells with SHP099 or vehicle (DMSO).

2. Heating
Heat cell aliquots across a temperature gradient.

3. Cell Lysis
Lyse cells (e.g., freeze-thaw cycles) to release proteins.

4. Separation
Centrifuge to separate soluble proteins from precipitated/aggregated proteins.

5. Protein Quantification
Collect supernatant and quantify soluble SHP2 (e.g., Western Blot, ELISA).

6. Data Analysis
Plot remaining soluble SHP2 vs. temperature to generate melt curves and determine thermal shift (ΔTm).

Click to download full resolution via product page

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Materials:

HEK293T or other suitable cell line.[8]

Cell culture medium and reagents.

SHP099 compound stock solution in DMSO.

Phosphate-buffered saline (PBS) with protease inhibitors.
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Thermocycler.

Apparatus for cell lysis (e.g., liquid nitrogen).

High-speed centrifuge.

Reagents for protein quantification (e.g., SDS-PAGE and Western blot antibodies for SHP2).

Methodology:

Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the desired

concentration of SHP099 (e.g., 10 µM) or DMSO for 1-3 hours in a CO2 incubator.[11]

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease

inhibitors.

Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at different

temperatures (e.g., from 40°C to 68°C) for 3-5 minutes using a thermocycler, followed by a

cooling step at 4°C.

Lysis and Separation: Lyse the cells by subjecting them to repeated freeze-thaw cycles. After

lysis, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet

the aggregated proteins.[12]

Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze

the amount of soluble SHP2 at each temperature point using Western blotting or another

protein detection method.

Interpretation: In the DMSO-treated samples, the amount of soluble SHP2 will decrease as

the temperature increases, reflecting protein denaturation. In SHP099-treated samples, the

protein will be stabilized, resulting in a shift of the melting curve to higher temperatures. This

thermal shift (ΔTm) is direct evidence of target engagement.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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